molecular formula C16H23N3O4S B6962860 3-(3,4-dihydro-2H-chromen-6-ylsulfonylamino)-N-ethylpyrrolidine-1-carboxamide

3-(3,4-dihydro-2H-chromen-6-ylsulfonylamino)-N-ethylpyrrolidine-1-carboxamide

Cat. No.: B6962860
M. Wt: 353.4 g/mol
InChI Key: HZMXTUNTVNYFQC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(3,4-dihydro-2H-chromen-6-ylsulfonylamino)-N-ethylpyrrolidine-1-carboxamide is a complex organic compound that features a chromenyl group, a sulfonylamino group, and a pyrrolidine carboxamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3,4-dihydro-2H-chromen-6-ylsulfonylamino)-N-ethylpyrrolidine-1-carboxamide typically involves multi-step organic reactions. One common route starts with the preparation of the chromenyl sulfonyl chloride intermediate, which is then reacted with N-ethylpyrrolidine-1-carboxamide under basic conditions to form the desired compound. The reaction conditions often include the use of solvents like dichloromethane or tetrahydrofuran and bases such as triethylamine or sodium hydroxide.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. Purification steps such as recrystallization or chromatography are employed to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions

3-(3,4-dihydro-2H-chromen-6-ylsulfonylamino)-N-ethylpyrrolidine-1-carboxamide can undergo various chemical reactions, including:

    Oxidation: The chromenyl group can be oxidized to form chromone derivatives.

    Reduction: The sulfonyl group can be reduced to a sulfide.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Reagents like alkyl halides or acyl chlorides under basic conditions.

Major Products

    Oxidation: Chromone derivatives.

    Reduction: Sulfide derivatives.

    Substitution: Various substituted amides or sulfonamides.

Scientific Research Applications

3-(3,4-dihydro-2H-chromen-6-ylsulfonylamino)-N-ethylpyrrolidine-1-carboxamide has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the development of new materials with unique properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 3-(3,4-dihydro-2H-chromen-6-ylsulfonylamino)-N-ethylpyrrolidine-1-carboxamide involves its interaction with specific molecular targets. The sulfonylamino group can form hydrogen bonds with enzymes or receptors, modulating their activity. The chromenyl group may interact with hydrophobic pockets in proteins, enhancing binding affinity. These interactions can lead to the inhibition or activation of specific biochemical pathways, depending on the target.

Comparison with Similar Compounds

Similar Compounds

  • 3,4-Dihydro-2H-chromen-6-ylmethylamine hydrochloride
  • 2,2-Dimethyl-3,4-dihydro-2H-chromen-4-ylamine hydrochloride
  • 3,4-Dihydro-2H-chromen-3-ylamine hydrochloride

Uniqueness

3-(3,4-dihydro-2H-chromen-6-ylsulfonylamino)-N-ethylpyrrolidine-1-carboxamide is unique due to the presence of both the chromenyl and sulfonylamino groups, which confer distinct chemical reactivity and biological activity

Properties

IUPAC Name

3-(3,4-dihydro-2H-chromen-6-ylsulfonylamino)-N-ethylpyrrolidine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23N3O4S/c1-2-17-16(20)19-8-7-13(11-19)18-24(21,22)14-5-6-15-12(10-14)4-3-9-23-15/h5-6,10,13,18H,2-4,7-9,11H2,1H3,(H,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HZMXTUNTVNYFQC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC(=O)N1CCC(C1)NS(=O)(=O)C2=CC3=C(C=C2)OCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.